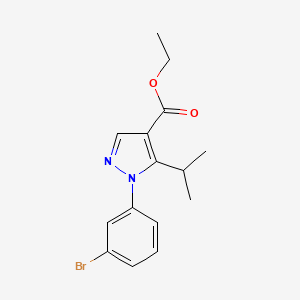
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an isopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with ethyl isopropylpyrazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the bromobenzoyl chloride, leading to the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Further studies are needed to fully understand its therapeutic potential and mechanism of action.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Alternatively, it may interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 1-(3-chlorophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate, Ethyl 1-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate, Ethyl 1-(3-methylphenyl)-5-isopropyl-1H-pyrazole-4-carboxylate.
Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical reactivity and biological activity to the compound. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C15H17BrN2O2 |
|---|---|
Molecular Weight |
337.21 g/mol |
IUPAC Name |
ethyl 1-(3-bromophenyl)-5-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-20-15(19)13-9-17-18(14(13)10(2)3)12-7-5-6-11(16)8-12/h5-10H,4H2,1-3H3 |
InChI Key |
CJVZADYPDAHCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















